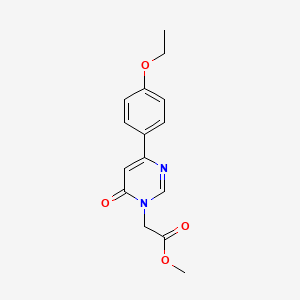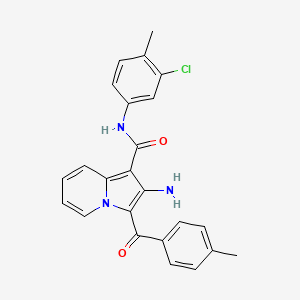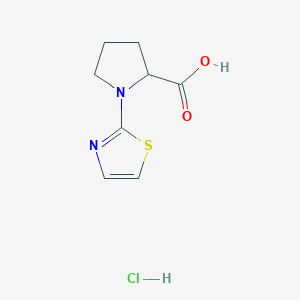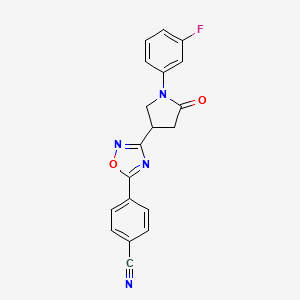![molecular formula C21H27N5O2 B2417716 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide CAS No. 899737-85-0](/img/structure/B2417716.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide typically involves multiple steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core
Starting Materials: 3,4-dimethylphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The initial step involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a base such as sodium ethoxide to form the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization
Introduction of the Propylpentanamide Group: The pyrazolo[3,4-d]pyrimidine core is then reacted with 2-propylpentanoyl chloride in the presence of a base like triethylamine to introduce the propylpentanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling Up Reactions: Using larger reactors and continuous flow techniques.
Purification: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out under acidic or basic conditions.
Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the site of oxidation.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed under mild conditions to prevent over-reduction.
Products: Reduction can yield reduced forms of the pyrazolo[3,4-d]pyrimidine core or the amide group.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar solvents under basic or acidic conditions.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology
Anticancer Research: The compound has shown potential as an inhibitor of certain protein kinases, making it a candidate for anticancer drug development.
Antimicrobial Agents: Studies have indicated its effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.
Medicine
Drug Development: Due to its diverse biological activities, the compound is being explored for the development of new therapeutic agents for treating cancer, infections, and inflammatory diseases.
Industry
Pharmaceuticals: Its potential as a drug candidate makes it valuable in the pharmaceutical industry for developing new medications.
Agriculture: The compound’s antimicrobial properties could be harnessed to develop new agrochemicals for protecting crops from bacterial infections.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Purine Analogues: Structurally similar to pyrazolo[3,4-d]pyrimidines, purine analogues also exhibit diverse biological activities, including anticancer and antiviral properties.
Uniqueness
Structural Features: The presence of the 3,4-dimethylphenyl group and the propylpentanamide moiety distinguishes this compound from other pyrazolo[3,4-d]pyrimidine derivatives, potentially enhancing its biological activity and specificity.
Biological Activity: Its dual activity as an anticancer and antimicrobial agent makes it unique among similar compounds, offering potential for combined therapeutic applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-propylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-5-7-16(8-6-2)20(27)24-25-13-22-19-18(21(25)28)12-23-26(19)17-10-9-14(3)15(4)11-17/h9-13,16H,5-8H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYVNZOHABMDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
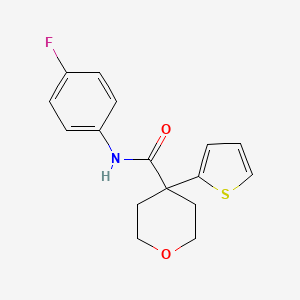
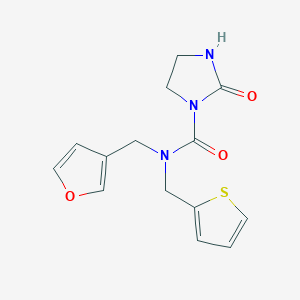
![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)
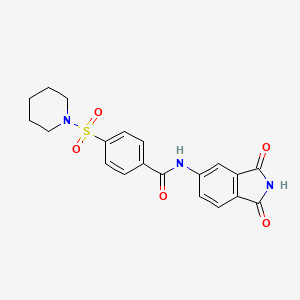
![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2417640.png)
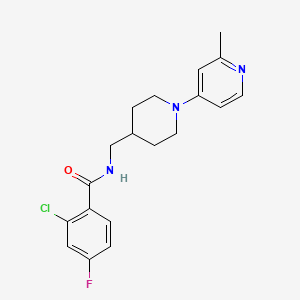
![N,N,4-trimethyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2417644.png)
![(2S)-2-{[(5-ETHYL-8-OXO-5,8-DIHYDRO[1,3]DIOXOLO[4,5-G]QUINOLIN-7-YL)CARBONYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B2417645.png)
amino}acetamide](/img/structure/B2417647.png)
